molecular formula C23H15BrN2 B12817303 2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole

2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole

Cat. No.: B12817303
M. Wt: 399.3 g/mol
InChI Key: KWWYPZGNKRPMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to a naphthoimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzaldehyde with 1-phenyl-1H-naphtho[1,2-d]imidazole-2-amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound .

Scientific Research Applications

2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole is unique due to the presence of both bromophenyl and phenyl groups attached to a naphthoimidazole core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H15BrN2

Molecular Weight

399.3 g/mol

IUPAC Name

2-(4-bromophenyl)-1-phenylbenzo[e]benzimidazole

InChI

InChI=1S/C23H15BrN2/c24-18-13-10-17(11-14-18)23-25-21-15-12-16-6-4-5-9-20(16)22(21)26(23)19-7-2-1-3-8-19/h1-15H

InChI Key

KWWYPZGNKRPMRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Br

Origin of Product

United States

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